3,5-Dichloro-2'-methylbenzophenone: Comprehensive Physicochemical Profiling and Synthetic Methodologies for Advanced Drug Development
3,5-Dichloro-2'-methylbenzophenone: Comprehensive Physicochemical Profiling and Synthetic Methodologies for Advanced Drug Development
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and fine chemical synthesis, I frequently leverage privileged scaffolds to build complex molecular architectures. 3,5-Dichloro-2'-methylbenzophenone (CAS: 54941-71-8) is a highly specialized diarylmethanone derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), photoaffinity labels, and advanced agrochemicals.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and the optimal synthetic methodologies required to produce it with high regiocontrol. By moving away from unpredictable Friedel-Crafts acylations and utilizing the highly controlled Weinreb-Nahm ketone synthesis, researchers can establish a self-validating, high-yield protocol for this sterically hindered building block.
Physicochemical and Structural Profiling
The utility of 3,5-Dichloro-2'-methylbenzophenone is fundamentally driven by the unique electronic and steric environment of its two distinct aryl rings.
Structural Nuances
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Electronic Effects (A-Ring): The 3,5-dichloro substitution exerts a pronounced negative inductive effect (-I). This electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and susceptible to subsequent nucleophilic attacks (e.g., reduction to benzhydrols or Wittig olefination).
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Steric Effects (B-Ring): The ortho-methyl group introduces substantial steric bulk adjacent to the carbonyl center. This steric hindrance forces the B-ring to twist out of coplanarity with the carbonyl π-system, minimizing steric clashes but simultaneously disrupting extended conjugation. This non-planar topology is highly desirable in rational drug design for targeting specific, deep hydrophobic pockets in kinase domains or allosteric sites.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters expected for this intermediate, critical for calculating reaction stoichiometry and downstream purification [1].
| Parameter | Value / Description |
| Chemical Name | 3,5-Dichloro-2'-methylbenzophenone |
| CAS Number | 54941-71-8 |
| Molecular Formula | C₁₄H₁₀Cl₂O |
| Molecular Weight | 265.13 g/mol |
| SMILES | CC1=CC=CC=C1C(=O)C1=CC(Cl)=CC(Cl)=C1 |
| Typical Purity | ≥98% (HPLC) |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthetic Methodologies: The Weinreb-Nahm Route
While traditional benzophenones are often synthesized via Friedel-Crafts acylation, applying this method to 3,5-Dichloro-2'-methylbenzophenone is fundamentally flawed. Acylating toluene with 3,5-dichlorobenzoyl chloride yields predominantly the para-isomer (3,5-dichloro-4'-methylbenzophenone) due to the steric hindrance at the ortho-position of toluene.
To achieve absolute regiocontrol, the Weinreb-Nahm Ketone Synthesis is the gold standard [2]. This methodology utilizes an N-methoxy-N-methylamide (Weinreb amide) intermediate, which reacts with a Grignard reagent to form a stable chelate, preventing the over-addition typically seen with standard esters or acid chlorides [3].
Mechanistic Visualization
Fig 1: Chelation-controlled mechanism of the Weinreb ketone synthesis preventing over-addition.
Experimental Protocols: A Self-Validating System
The following protocol is engineered to be a self-validating system. Each step includes specific causality and validation checkpoints to ensure synthetic integrity, adapted from established organometallic procedures [4].
Step 1: Synthesis of 3,5-Dichloro-N-methoxy-N-methylbenzamide
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Activation: Suspend 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.
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Causality: Oxalyl chloride is preferred over thionyl chloride due to its mildness. The generation of gaseous byproducts (CO, CO₂, HCl) drives the reaction forward and simplifies the concentration step.
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Amidation: Concentrate the resulting acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by the slow, dropwise addition of triethylamine (Et₃N, 2.5 eq).
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Causality: Et₃N serves a dual purpose: it liberates the free base of the hydroxylamine and neutralizes the HCl generated during the amidation. The 0 °C temperature suppresses exothermic degradation.
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Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The Weinreb amide will appear as a distinct, UV-active spot with a lower Rf value than the starting acid. Perform an aqueous workup and purify via a short silica plug.
Step 2: Grignard Addition (Ketone Formation)
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Nucleophilic Addition: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Dropwise add o-tolylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF).
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Causality: Anhydrous THF is critical to prevent the premature quenching of the Grignard reagent. The formation of the stable 5-membered magnesium chelate at 0 °C traps the tetrahedral intermediate, effectively preventing the newly formed ketone from undergoing a second nucleophilic attack to form an undesired tertiary alcohol.
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Hydrolysis and Quench: After stirring for 2 hours at room temperature, cool the reaction vessel back to 0 °C and carefully quench with 1M aqueous HCl.
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Causality: The acidic quench breaks the magnesium-oxygen coordinate bonds of the chelate, releasing the free target ketone and partitioning the water-soluble magnesium salts into the aqueous layer.
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 3,5-Dichloro-2'-methylbenzophenone.
Workflow Visualization
Fig 2: Step-by-step synthetic workflow for 3,5-Dichloro-2'-methylbenzophenone.
Analytical Characterization Standards
To ensure the integrity of the synthesized API intermediate, rigorous analytical characterization is required. The following table outlines the expected spectroscopic data for 3,5-Dichloro-2'-methylbenzophenone.
| Analytical Technique | Expected Spectral Signatures |
| ¹H NMR (CDCl₃, 400 MHz) | ~2.3 ppm (s, 3H): o-Methyl protons.7.1 - 7.4 ppm (m, 4H): Aromatic protons of the o-tolyl ring.~7.5 - 7.7 ppm (m, 3H): Aromatic protons of the 3,5-dichlorophenyl ring (expected as a doublet for ortho and triplet for para). |
| ¹³C NMR (CDCl₃, 100 MHz) | ~195 ppm: Carbonyl carbon (C=O).~20 ppm: Aryl methyl carbon (Ar-CH₃). |
| IR Spectroscopy (KBr) | ~1665 cm⁻¹: Strong C=O stretching frequency. The slight shift from standard planar benzophenones (~1650 cm⁻¹) confirms the loss of coplanarity due to steric hindrance. |
| Mass Spectrometry (ESI+) | m/z 265.0 [M+H]⁺: Base peak. Will exhibit a classic 9:6:1 isotopic pattern characteristic of a di-chlorinated species (reflecting the natural ³⁵Cl and ³⁷Cl abundance). |
Conclusion
3,5-Dichloro-2'-methylbenzophenone is a highly valuable, sterically encumbered building block for advanced medicinal chemistry. By abandoning poorly controlled electrophilic aromatic substitutions in favor of the chelation-controlled Weinreb-Nahm ketone synthesis, researchers can achieve near-perfect regioselectivity and high yields. The resulting non-planar diarylmethanone scaffold provides an excellent foundation for exploring deep hydrophobic pockets in modern drug target development.
References
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Sigma-Aldrich Product Data : 3,5-Dichloro-2'-methylbenzophenone (CAS 54941-71-8). Sigma-Aldrich Catalog.
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ChemScene Product Data : 54941-71-8 | 3,5-Dichloro-2'-methylbenzophenone. ChemScene.
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Wikipedia : Weinreb ketone synthesis. Wikimedia Foundation.
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National Institutes of Health (PMC) : Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. PMC Archive.
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Organic Syntheses : N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Org. Synth.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
